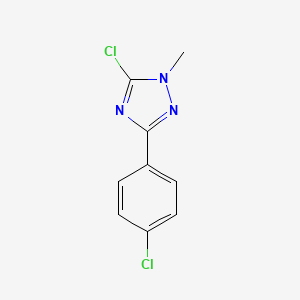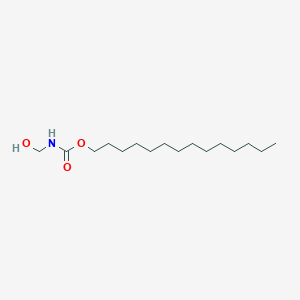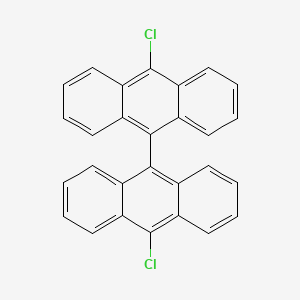
10,10'-Dichloro-9,9'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Dichloro-9,9’-bianthracene is an organic compound with the molecular formula C28H16Cl2 It is a derivative of bianthracene, where two chlorine atoms are substituted at the 10th position of each anthracene unit
準備方法
The synthesis of 10,10’-Dichloro-9,9’-bianthracene typically involves the chlorination of 9,9’-bianthracene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 10th position of each anthracene unit.
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
化学反応の分析
10,10’-Dichloro-9,9’-bianthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of 10,10’-Dichloro-9,9’-bianthracene can lead to the formation of dihydro derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 10,10’-dimethoxy-9,9’-bianthracene.
科学的研究の応用
10,10’-Dichloro-9,9’-bianthracene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biological Studies: Although less common, derivatives of 10,10’-Dichloro-9,9’-bianthracene are sometimes explored for their biological activity and potential medicinal applications.
作用機序
The mechanism by which 10,10’-Dichloro-9,9’-bianthracene exerts its effects is primarily related to its ability to participate in electron transfer reactions. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
In materials science, the compound’s ability to form well-ordered monolayers on metal surfaces is crucial for the bottom-up synthesis of graphene nanoribbons . The molecular arrangement and subsequent polymerization are key steps in achieving long and oriented graphene nanoribbons.
類似化合物との比較
10,10’-Dichloro-9,9’-bianthracene can be compared with other halogenated bianthracenes, such as 10,10’-dibromo-9,9’-bianthracene and 10,10’-diiodo-9,9’-bianthracene. These compounds share similar structural features but differ in their reactivity and applications:
10,10’-Dibromo-9,9’-bianthracene: This compound is often used in the synthesis of graphene nanoribbons due to its higher reactivity compared to the dichloro derivative.
10,10’-Diiodo-9,9’-bianthracene: The diiodo derivative is less commonly used but can be employed in specific synthetic applications where iodine’s larger atomic size and reactivity are advantageous.
The uniqueness of 10,10’-Dichloro-9,9’-bianthracene lies in its balance of reactivity and stability, making it a versatile compound for various scientific research applications.
特性
CAS番号 |
169890-45-3 |
|---|---|
分子式 |
C28H16Cl2 |
分子量 |
423.3 g/mol |
IUPAC名 |
9-chloro-10-(10-chloroanthracen-9-yl)anthracene |
InChI |
InChI=1S/C28H16Cl2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H |
InChIキー |
ZINWDOZZIPAYRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
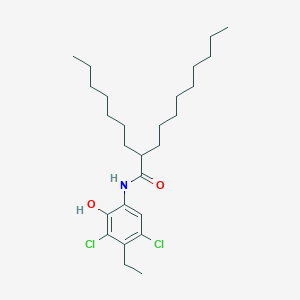
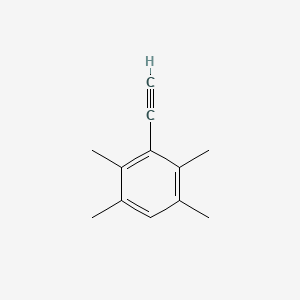

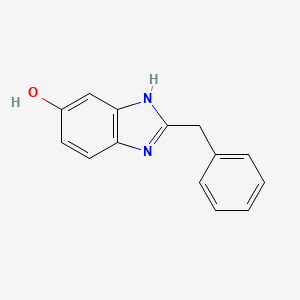

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
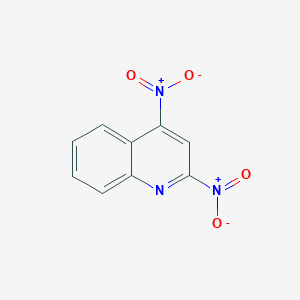
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)


